Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate
Overview
Description
Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C14H15NO4S It is a thiophene derivative, characterized by the presence of an amino group, a carboxylate ester, and two methoxy groups on the phenyl ring
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate . Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate typically involves the reaction of 2,4-dimethoxybenzaldehyde with thiophene-3-carboxylic acid, followed by amination and esterification steps. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product. For example, the use of methanesulfonic acid (MsOH) under reflux conditions in methanol (MeOH) can yield the corresponding thiophene derivative .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrolysis, followed by reaction with phosgene to prepare intermediates, which are then further reacted to form the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylate ester to an alcohol or other reduced forms.
Substitution: The amino group and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-aminothiophene-3-carboxylate: A related compound with similar structural features but lacking the dimethoxyphenyl group.
Indole derivatives: Compounds with an indole nucleus that exhibit diverse biological activities and are used in various therapeutic applications.
Uniqueness
Methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate is unique due to the presence of the dimethoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or as a building block for the synthesis of more complex molecules.
Properties
IUPAC Name |
methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-17-8-4-5-9(11(6-8)18-2)10-7-20-13(15)12(10)14(16)19-3/h4-7H,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITRNEKIFXSLSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=C2C(=O)OC)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358009 | |
Record name | methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
350999-38-1 | |
Record name | methyl 2-amino-4-(2,4-dimethoxyphenyl)thiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10358009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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